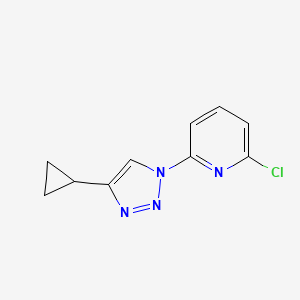
2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and a 1,2,3-triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for constructing 1,2,3-triazole rings .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The triazole ring can participate in redox reactions, potentially altering its electronic properties.
Coupling reactions: The compound can be involved in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while coupling reactions could produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine has several applications in scientific research:
Medicinal chemistry: It can serve as a building block for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological studies: It can be used as a probe to study biological processes involving triazole-containing molecules.
Mecanismo De Acción
The mechanism of action of 2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-6-(1H-1,2,3-triazol-1-yl)pyridine: Lacks the cyclopropyl group, which may affect its binding affinity and selectivity.
2-chloro-6-(4-methyl-1H-1,2,3-triazol-1-yl)pyridine: The methyl group can influence the compound’s lipophilicity and metabolic stability.
2-chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine: The phenyl group can enhance π-π interactions but may also increase steric hindrance.
Uniqueness
The presence of the cyclopropyl group in 2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine imparts unique steric and electronic properties, potentially enhancing its binding affinity and selectivity for certain biological targets. This makes it a valuable scaffold for drug discovery and other applications.
Propiedades
IUPAC Name |
2-chloro-6-(4-cyclopropyltriazol-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-2-1-3-10(12-9)15-6-8(13-14-15)7-4-5-7/h1-3,6-7H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUXNHQKNUQIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3=NC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,6-Dimethyl-2-(((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)thio)nicotinonitrile](/img/structure/B2904870.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-butoxybenzamide](/img/structure/B2904872.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2904873.png)
![N-[(3-chlorophenyl)methyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide](/img/structure/B2904876.png)
![N-(1-Cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2904877.png)
![N-(4-bromo-2-fluorophenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2904879.png)

![3-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE](/img/structure/B2904881.png)
![N-(2,5-dimethylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2904882.png)
![3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2904883.png)


![6-(3-Chloro-2-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2904891.png)
![2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2904892.png)
